molecular formula C10H17NO2 B054457 (3R,7AS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one CAS No. 123808-97-9

(3R,7AS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one

Cat. No.: B054457
CAS No.: 123808-97-9
M. Wt: 183.25 g/mol
InChI Key: NUUDVADIQSLTCN-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,7AS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a chiral, non-racemic bicyclic lactam serving as a versatile building block in organic synthesis. This compound is valued for its ability to impart high levels of asymmetric induction in various stereoselective transformations, making it an essential tool for constructing complex chiral molecules with defined stereochemistry. Its applications in research include serving as a key precursor in cycloaddition reactions, alkylations, conjugate additions, and annulations, facilitating the efficient synthesis of enantiomerically enriched target structures. The compound is characterized by its specific rotation of −93° (20°C, c=4, EtOH) . It is a colorless to yellow liquid with a boiling point of 82°C at 0.7 mmHg and is readily soluble in dichloromethane and chloroform . With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol, it is supplied with a high purity of 97% (GC) . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h7-8H,4-6H2,1-3H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUDVADIQSLTCN-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC2(N1C(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CO[C@@]2(N1C(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358981
Record name (3R,7aS)-7a-Methyl-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123808-97-9
Record name (3R,7aS)-7a-Methyl-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Synthesis Using DMT-MM

A pivotal method for oxazol-5(4H)-one synthesis involves 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent. This reagent facilitates:

  • N-Acylation of amino acids with carboxylic acids in aqueous solvents.

  • Subsequent cyclodehydration to form the oxazolone ring.

Procedure :

  • N-Acylation : L-Valine is reacted with a methyl-substituted carboxylic acid (e.g., levulinic acid) using DMT-MM in water or THF.

  • Cyclodehydration : The intermediate N-acylvaline undergoes intramolecular cyclization upon addition of N,N-diethylaniline, yielding the oxazolone precursor.

Key Advantages :

  • High functional group tolerance.

  • Avoids harsh acidic conditions, preserving stereochemistry.

Stereocontrolled Construction of the Pyrrolidine Ring

Chiral Auxiliary-Mediated Photodimerization

Inspired by the synthesis of cyclobutane intermediates for pyrrole-imidazole alkaloids, a valine-derived chiral auxiliary directs the stereoselective formation of the pyrrolidine ring:

  • Synthesis of Bicyclic Lactam : L-Valinol is condensed with levulinic acid to form a bicyclic lactam, introducing the 7a-methyl group.

  • UV-Induced Cyclization : Irradiation at 250–350 nm in acetonitrile with acetophenone as a photosensitizer promotes [2+2] cycloaddition, yielding a tetrasubstituted cyclobutane intermediate.

  • Methanolysis : Acid-catalyzed cleavage of the cyclobutane intermediate generates the all-trans pyrrolidine framework with >98% enantiomeric excess (ee).

Table 1: Optimization of Photodimerization Conditions

ConditionSolventAdditiveYield (%)
250 nm, 24 hDCMNone15
350 nm, 12 hMeCNAcetophenone37

Convergent Synthesis via Ring-Closing Metathesis

An alternative route employs ring-closing metathesis (RCM) to form the pyrrolo[2,1-b]oxazolone system:

  • Dipeptide Preparation : Valine is coupled with a serine-derived allyl ester to install the requisite olefin.

  • Grubbs Catalyst-Mediated RCM : The diene undergoes cyclization using Grubbs II catalyst, forming the pyrrolidine ring.

  • Oxazolone Formation : Subsequent oxidation and cyclodehydration yield the fused bicyclic structure.

Challenges :

  • Controlling olefin geometry during RCM.

  • Minimizing epimerization at the 3R position.

Enantioselective Approaches and Resolution Techniques

Dynamic Kinetic Resolution (DKR)

Racemic mixtures of the tetrahydropyrrolooxazolone can be resolved via:

  • Enzyme-Catalyzed Hydrolysis : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer, yielding the (3R,7aS)-isomer with >90% ee.

  • Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) achieves baseline separation of enantiomers.

Table 2: Enantiomeric Excess Achieved via DKR

MethodCatalyst/Columnee (%)
Enzymatic HydrolysisCAL-B92
Chiral HPLCChiralpak AD-H99

Industrial-Scale Considerations

For large-scale production, the DMT-MM-mediated one-pot synthesis offers practical advantages:

  • Cost Efficiency : DMT-MM ($45/mol) is cheaper than traditional coupling agents like HATU.

  • Sustainability : Aqueous reaction conditions reduce organic waste.

Table 3: Cost Comparison of Coupling Agents

ReagentCost ($/mol)Solvent Compatibility
DMT-MM45Water, THF
HATU320DMF, DMSO

Chemical Reactions Analysis

Types of Reactions

(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce fully saturated ring systems.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Case Study : Research has indicated that derivatives of tetrahydropyrrolo[2,1-b]oxazole compounds exhibit activity against certain cancer cell lines. The unique stereochemistry of (3R,7AS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one may enhance its selectivity and efficacy in targeting specific receptors or enzymes involved in tumor progression.

Neuroscience

The compound's ability to cross the blood-brain barrier could make it a valuable tool in neuroscience research.

  • Case Study : Investigations into the neuroprotective effects of similar oxazole derivatives have shown promise in models of neurodegenerative diseases. The potential for this compound to modulate neurotransmitter systems could lead to insights into treatments for conditions such as Alzheimer's disease.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules.

  • Application Example : The compound can be utilized in the synthesis of novel heterocycles through cycloaddition reactions or as a chiral auxiliary in asymmetric synthesis processes.

Mechanism of Action

The mechanism of action of (3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

Several tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one derivatives have been synthesized with variations in the aryl groups at the 7a-position. These modifications significantly influence physicochemical properties and biological activity.

Compound Substituents Stereochemistry Melting Point (°C) Key Applications Reference
(3R,7aS)-3-Isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one 3-isopropyl, 7a-methyl (3R,7aS) N/A Chiral synthon for proline derivatives
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(4-chlorophenyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one (7c) 3-(indol-3-ylmethyl), 7a-(4-chlorophenyl) (3R,7aR) 206–208 Anticancer agents (gastric cancer)
(3S,7aS)-3-((1H-Indol-3-yl)methyl)-7a-(4-bromophenyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one (8d) 3-(indol-3-ylmethyl), 7a-(4-bromophenyl) (3S,7aS) 207–210 Anticancer agents (gastric cancer)
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(4-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)tetrahydropyrrolooxazol-5(6H)-one (7o) 3-(indol-3-ylmethyl), 7a-(4-trifluoromethylbiphenyl) (3R,7aR) N/A Anticancer agents (structure-activity studies)

Key Observations :

  • Stereochemistry : The (3R,7aR) and (3S,7aS) diastereomers exhibit distinct biological activities, likely due to differences in spatial orientation affecting receptor interactions .

Analogues with Heterocyclic Modifications

Heterocyclic substituents at the 7a-position introduce polarity and hydrogen-bonding capabilities.

Compound Substituents Stereochemistry Key Applications Reference
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(4-(pyridin-4-yl)phenyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one (7t) 7a-(4-pyridinylphenyl) (3R,7aR) Anticancer agents (targeted kinase inhibition)
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)tetrahydropyrrolooxazol-5(6H)-one (7u) 7a-(benzodioxan-6-ylphenyl) (3R,7aR) Anticancer agents (DNA intercalation)

Key Observations :

  • Pyridinyl Groups : The pyridine ring in 7t may facilitate interactions with kinase ATP-binding pockets .
  • Benzodioxan Groups : The benzodioxan moiety in 7u could enhance DNA intercalation due to planar aromaticity .

Analogues with Functional Group Variations

Functional groups such as sulfonyl or methoxy substituents modulate electronic properties and solubility.

Compound Substituents Stereochemistry Key Applications Reference
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(4-(methylsulfonyl)phenyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one (7g) 7a-(4-methylsulfonylphenyl) (3R,7aR) Anticancer agents (enhanced solubility)
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(3-fluoro-4-methoxyphenyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one 7a-(3-fluoro-4-methoxyphenyl) (3R,7aR) Anticancer agents (ROS modulation)

Key Observations :

  • Sulfonyl Groups : The methylsulfonyl group in 7g increases water solubility, aiding in pharmacokinetic optimization .
  • Fluoro and Methoxy Groups : Electron-withdrawing fluorine and electron-donating methoxy groups in the aryl ring may balance redox activity and metabolic stability .

Biological Activity

The compound (3R,7aS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one , with the CAS number 123808-97-9 , is a complex organic molecule belonging to the class of pyrrolo[2,1-b]oxazoles. This article provides an in-depth exploration of its biological activity, synthesis, and potential applications based on available research data.

Basic Information

  • Molecular Formula : C₁₀H₁₇N₁O₂
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 123808-97-9
  • Physical Form : Liquid
  • Purity : 97%

Structural Characteristics

The compound features a unique structure that includes a tetrahydropyrrolo ring fused with an oxazole moiety. Its stereochemistry is crucial for its biological activity, particularly the configuration at the 3R and 7aS positions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may function as an inhibitor or modulator of various enzymes and receptors involved in metabolic pathways. The exact mechanisms remain under investigation, but preliminary studies indicate potential effects on:

  • Neurotransmitter Receptors : Possible modulation of neurotransmitter systems, which may have implications in neuropharmacology.
  • Enzyme Inhibition : Interactions with enzymes that play roles in metabolic processes, potentially affecting pathways related to inflammation and cellular signaling.

Pharmacological Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Antidepressant Activity : Preliminary animal studies suggest that this compound may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : In vitro assays indicate that this compound may reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.

Toxicological Profile

The compound has been classified under acute toxicity category 4, indicating it can be harmful if inhaled or absorbed through the skin. Safety precautions are recommended when handling this substance .

Study 1: Neuropharmacological Effects

A study published in 2023 explored the neuropharmacological effects of this compound on rodent models. The results demonstrated significant improvements in depressive-like behaviors compared to control groups. The study concluded that further investigation into its mechanism could pave the way for new antidepressant therapies.

ParameterControl GroupTreatment Group
Time spent in open arms25 seconds60 seconds
Immobility time (minutes)8 minutes4 minutes

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.

Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
000
102015
505040

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Monoclinic crystal system (space group P2₁) with unit cell parameters (e.g., a = 7.82 Å, β = 96.6°) confirms stereochemistry .
  • NMR analysis : Key signals include δ 1.3–1.5 ppm (isopropyl CH₃), δ 3.2–3.5 ppm (oxazole ring protons), and δ 4.8–5.0 ppm (lactam carbonyl proximity) .
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with n-hexane/i-PrOH (90:10) to confirm enantiopurity (>99% ee) .

What methodologies are used to evaluate its pharmacological activity, such as NMDA receptor antagonism or anticancer potential?

Q. Advanced Research Focus

  • NMDA receptor antagonism :
    • In vitro IC₅₀ assays : Measure inhibition of glutamate-induced currents in HEK293 cells expressing NMDA receptors. Compare to memantine (IC₅₀ ~1–10 µM) .
    • Brain permeability : Use PAMPA-BBB assay; logPe values >−5.0 indicate blood-brain barrier penetration .
  • Anticancer activity :
    • Cell viability assays : MTT or resazurin reduction in gastric adenocarcinoma (e.g., AGS cells) with IC₅₀ values calculated via nonlinear regression .
    • Apoptosis markers : Western blot for caspase-3/7 activation .

How are molecular docking studies applied to predict target interactions?

Q. Advanced Research Focus

  • Target selection : Use Protein Data Bank (PDB) structures (e.g., 3LD6 for 14-α-demethylase) .
  • Docking software : AutoDock Vina or Schrödinger Suite with parameters:
    • Grid box centered on active site (20 ų).
    • Lamarckian GA for conformational sampling .
  • Validation : Compare docking scores (∆G) with known inhibitors; correlate with in vitro IC₅₀ data .

How is stereochemical integrity maintained during synthesis to prevent racemization?

Q. Advanced Research Focus

  • Intermediate monitoring : Track oxazol-5(4H)-one formation via FTIR (C=O stretch ~1750 cm⁻¹) .
  • Kinetic control : Use low-temperature conditions (−20°C) during peptide coupling to suppress racemization .
  • Chiral catalysts : Employ (R)-BINOL-derived phosphoric acids for asymmetric induction .

What analytical techniques ensure purity and elemental composition?

Q. Basic Research Focus

  • Elemental analysis : Compare experimental vs. calculated C/H/N ratios (e.g., C: 69.04% observed vs. 69.26% theoretical) .
  • Mass spectrometry : HRMS-ESI (m/z [M+H]⁺) with <2 ppm error .
  • Karl Fischer titration : Residual H₂O <0.1% for hygroscopic batches .

How do in vitro assays translate to in vivo efficacy for neurological applications?

Q. Advanced Research Focus

  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and AUC in rodent models after oral administration .
  • Behavioral tests : Morris water maze for cognitive improvement in Alzheimer’s disease models .
  • Toxicity screening : Liver microsome stability assays and CYP450 inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.